molecular formula C7H12F3N B2535239 [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine CAS No. 2503155-21-1

[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine

Cat. No. B2535239
CAS RN: 2503155-21-1
M. Wt: 167.175
InChI Key: KCEHTRCWTGSFSC-PHDIDXHHSA-N
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Description

“[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine” is a chemical compound with the molecular formula C7H12F3N . It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of significant research. Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates . Additionally, asymmetric hydrogenation of trifluoromethyl ketones has been developed, providing a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopentyl ring with a trifluoromethyl group and a methanamine group attached .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 167.172 Da, and its monoisotopic mass is 167.092178 Da .

Scientific Research Applications

Methoxetamine - A Novel Recreational Drug

Methoxetamine, an arylcyclohexylamine, is structurally related to ketamine and has been studied for its recreational and psychedelic effects. Despite not being directly related to "[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine," its classification in the same chemical family highlights the potential psychoactive research applications of related compounds. Methoxetamine's longer duration of action compared to ketamine underlines the importance of understanding the pharmacology and metabolism of such compounds to assess their safety and potential therapeutic applications Zawilska, J. (2014).

Cytochrome P450 Isoforms in Drug Metabolism

Research on the selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms provides crucial insights into drug metabolism, including potentially that of "this compound." Understanding how specific CYP isoforms metabolize different drugs can help predict drug-drug interactions and tailor medication regimens to minimize adverse effects Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y. (2011).

Methamphetamine and Neurotoxicity

Studies on methamphetamine's effects and its interaction with HIV highlight the neurotoxic potential of psychoactive substances. Research in this area might be indirectly relevant when considering the safety profile and neurological impact of "this compound," especially concerning its potential psychoactive effects Cadet, J., & Krasnova, I. (2007).

Melatonin in Plant Science

While not directly related to the psychoactive or pharmacological research applications of "this compound," the study on melatonin's role in plants underscores the diverse scientific research applications of chemical compounds. Melatonin's involvement in growth, development, and stress response in plants illustrates the broad scope of biochemical research and its potential implications for understanding the biological activities of various compounds Nawaz, M., et al. (2016).

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests a promising future for “[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine” and similar compounds in these fields.

properties

IUPAC Name

[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-5(3-6)4-11/h5-6H,1-4,11H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEHTRCWTGSFSC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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